Tin hydroxide (Sn(OH)4), (T-4)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

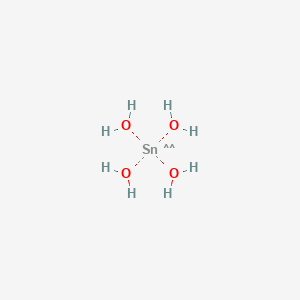

Tin hydroxide (Sn(OH)4), (T-4)- is a useful research compound. Its molecular formula is Sn(OH)4 and its molecular weight is 190.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tin hydroxide (Sn(OH)4), (T-4)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tin hydroxide (Sn(OH)4), (T-4)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Formation

Tin hydroxide is formed when tin(IV) salts react with alkalis. The most common method involves treating tin(IV) chloride with sodium hydroxide, resulting in the precipitation of tin hydroxide:

Despite its formation, tin hydroxide is relatively unstable and can decompose into tin(IV) oxide and water:

This instability limits its direct applications but serves as a precursor for more stable compounds like tin(IV) oxide.

Catalysis

Tin hydroxide has been explored as a catalyst in various chemical reactions. Its ability to act as a reducing agent makes it valuable in organic synthesis. For instance, it can facilitate the reduction of metal ions and other compounds, contributing to reactions that require controlled oxidation states .

Material Science

Tin hydroxide serves as an intermediate in the synthesis of nanostructured materials. For example, researchers have utilized tin oxide hydroxide (an intermediate form) to produce tin sulfide (SnS) nanoplates and nanocubes through a surfactant-free process. This method enhances the efficiency of synthesizing two-dimensional materials with potential applications in electronics and optoelectronics .

Biomedical Applications

Recent studies have investigated the antimicrobial properties of tin hydroxide, suggesting its potential use in medical devices or coatings that inhibit bacterial growth. The compound's reactivity allows it to interact with biological systems, which may lead to innovative applications in healthcare .

Environmental Remediation

Tin hydroxide can play a role in environmental chemistry, particularly in the remediation of heavy metals from wastewater. It has been shown to reduce chromium ions (CrO₄²⁻) to less toxic forms, thus contributing to pollution control strategies .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Catalysis | Acts as a reducing agent in organic synthesis | Facilitates controlled oxidation reactions |

| Material Science | Precursor for nanostructured materials | Used to synthesize SnS nanoplates without surfactants |

| Biomedical | Investigated for antimicrobial properties | Potential use in medical devices and coatings |

| Environmental Remediation | Reduces heavy metal ions from wastewater | Effective in converting chromium ions to less toxic forms |

Case Studies

Case Study 1: Synthesis of SnS Nanoplates

- Objective: To develop a surfactant-free method for synthesizing SnS nanostructures.

- Method: Tin oxide hydroxide was reacted with sodium sulfide under controlled conditions.

- Results: The process yielded high-quality SnS nanoplates with desirable electronic properties, demonstrating the utility of tin hydroxide as an intermediate material .

Case Study 2: Antimicrobial Properties

- Objective: To evaluate the antimicrobial efficacy of tin hydroxide against common pathogens.

- Method: Various concentrations of tin hydroxide were tested against bacterial strains.

- Results: Significant inhibition of bacterial growth was observed, indicating potential for use in antimicrobial coatings.

Análisis De Reacciones Químicas

Acid-Base Reactions

Tin(IV) hydroxide reacts with both acids and bases due to its amphoteric character:

Reaction with Hydrochloric Acid

Sn(OH)₄ dissolves in concentrated HCl, forming tin(IV) chloride:

Sn OH 4(s)+4HCl(aq)→SnCl4(aq)+4H2O(l)

This reaction is slow under standard conditions but accelerates with heating .

Reaction with Sodium Hydroxide

In excess NaOH, Sn(OH)₄ dissolves to form hexahydroxostannate(IV):

Sn OH 4(s)+2OH−(aq)→[Sn OH 6]2−(aq)

This complex ion is stable in strongly alkaline solutions .

Table 1: Acid-Base Reactivity of Sn(OH)₄

| Reaction Conditions | Reactants | Products |

|---|---|---|

| Concentrated HCl | Sn(OH)₄ + HCl | SnCl₄ + H₂O |

| Excess NaOH | Sn(OH)₄ + OH⁻ | [Sn(OH)₆]²⁻ |

Sulfide Reactions

Sn(OH)₄ participates in sulfide-mediated precipitation and dissolution:

Precipitation with Hydrogen Sulfide

In moderately acidic solutions, H₂S precipitates tin(IV) sulfide:

[SnCl6]2−(aq)+2H2S(aq)→SnS2(s)+4H+(aq)+6Cl−(aq)

The resulting SnS₂ is a yellow solid .

Dissolution in Alkali Sulfides

SnS₂ dissolves in excess S²⁻ to form thiostannate(IV):

SnS2(s)+S2−(aq)→[SnS3]2−(aq)

This reaction is critical in qualitative analysis .

Table 2: Sulfide Reactivity of Sn(OH)₄ Derivatives

| Process | Conditions | Reaction |

|---|---|---|

| Precipitation | Acidic H₂S | SnS₂ (yellow) |

| Dissolution | Excess S²⁻ | [SnS₃]²⁻ |

Hydrolysis and Stability

Sn(IV) compounds hydrolyze to form Sn(OH)₄ under aqueous conditions:

[SnCl6]2−(aq)+6H2O(l)→H2[Sn OH 6](s)+4H+(aq)+6Cl−(aq)

The product, α-stannic acid (H2[Sn OH 6]), is amphoteric and redissolves in strong acids or bases .

Redox Behavior

Sn(OH)₄ itself is not redox-active, but its derivatives participate in redox reactions. For example, Sn(IV) in acidic chloride solutions is reduced to Sn(II) by metallic iron:

[SnCl6]2−(aq)+Fe(s)→[SnCl3]−(aq)+Fe2+(aq)+3Cl−(aq)

This reaction is utilized in analytical chemistry to distinguish tin oxidation states .

Quantitative Analysis

Atomic Absorption Spectrometry (AAS) is the primary method for detecting tin species. The detection limits are:

-

Water : 0.002 mg/L

-

Soil : 0.50 mg/kg

Samples are digested in acid matrices before analysis .

Research Findings

Propiedades

Número CAS |

12054-72-7 |

|---|---|

Fórmula molecular |

Sn(OH)4 H8O4Sn |

Peso molecular |

190.77 g/mol |

InChI |

InChI=1S/4H2O.Sn/h4*1H2; |

Clave InChI |

ALHBQZRUBQFZQV-UHFFFAOYSA-N |

SMILES |

O.O.O.O.[Sn] |

SMILES canónico |

O.O.O.O.[Sn] |

Key on ui other cas no. |

12054-72-7 |

Descripción física |

Liquid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.